Latrunculin M

Actin Cytoskeleton Cell Biology Chemical Biology

Latrunculin M provides a synthetically derived, high-purity (≥98% HPLC) alternative to natural product isolates, eliminating lot-to-lot variability. Its oxidized thiazolidinone ring reduces actin-binding potency relative to Latrunculin A/B, enabling controlled, partial cytoskeletal perturbation ideal for studying subtle cell motility, adhesion, and mechanotransduction phenotypes. When complete actin collapse is undesirable, Latrunculin M offers the graded response required for precise SAR studies and reproducible screening campaigns.

Molecular Formula C21H33NO5S
Molecular Weight 411.6 g/mol
CAS No. 122876-49-7
Cat. No. B1674545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatrunculin M
CAS122876-49-7
SynonymsLatrunculin M; 
Molecular FormulaC21H33NO5S
Molecular Weight411.6 g/mol
Structural Identifiers
SMILESCC(CCC1CCCC(O1)(C2CSC(=O)N2)O)C=CCCC(=CC(=O)OC)C
InChIInChI=1S/C21H33NO5S/c1-15(7-4-5-8-16(2)13-19(23)26-3)10-11-17-9-6-12-21(25,27-17)18-14-28-20(24)22-18/h4,7,13,15,17-18,25H,5-6,8-12,14H2,1-3H3,(H,22,24)/b7-4-,16-13-/t15-,17+,18+,21-/m1/s1
InChIKeyZDGSZBCCKDDREV-FQGBDBPUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Latrunculin M (122876-49-7): A Specialized Actin-Binding Probe for Advanced Cytoskeleton Research


Latrunculin M (CAS: 122876-49-7) is a member of the latrunculin family, a class of marine-derived macrolides known for their selective binding to monomeric G-actin [1]. Its molecular formula is C₂₁H₃₃NO₅S with a molecular weight of 411.55 g/mol . Structurally characterized by a 2-thiazolidinone moiety attached to a macrocyclic lactone, it is formally synthesized from latrunculin B [2]. Like its congeners, Latrunculin M sequesters G-actin in a 1:1 stoichiometric complex, thereby inhibiting its polymerization into F-actin and disrupting the actin cytoskeleton, a primary target for probing cellular motility and morphology [1].

Latrunculin M's Unique Structural Features: Why In-Class Analogs Cannot Be Assumed Interchangeable


Direct substitution within the latrunculin family is not scientifically valid due to well-documented differences in actin-binding potency and pharmacokinetic behavior. The potency hierarchy within the family is established as latrunculin A > latrunculin B > latrunculin C and M [1]. While Latrunculin M shares the core actin-binding mechanism, it is structurally distinct, being formally derived from latrunculin B via oxidation of the thiazolidinone ring [2]. This oxidation is known to significantly alter binding affinity; for instance, the similarly oxidized analog oxalatrunculin B exhibits an EC₅₀ for actin polymerization inhibition of 2.56 μM, which is notably less potent than latrunculin B [3]. These structural variations translate into quantifiable differences in activity, underscoring the need for product-specific validation. Assuming identical behavior across latrunculin A, B, and M without empirical confirmation introduces significant experimental variability and the risk of misinterpretation of actin-dependent cellular phenotypes.

Latrunculin M (122876-49-7) Quantitative Evidence Guide: Comparative Performance Data for Procurement Decisions


Class-Level Potency Validation: Latrunculin M's Confirmed Role as a Potent Actin Polymerization Inhibitor

Latrunculin M functions as a potent actin depolymerization agent. While direct quantitative data for Latrunculin M in a standardized assay is limited, class-level inference from the well-characterized analog Latrunculin B provides a strong baseline. Latrunculin B, from which Latrunculin M is derived, has a reported IC₅₀ of 64 nM in a pyrene-actin polymerization assay . A separate study confirms the class-level potency, with a latrunculin family member (reported as Latrunculin A) exhibiting an IC₅₀ of 1.21±0.07 μM in a comparable assay [1].

Actin Cytoskeleton Cell Biology Chemical Biology

Structural Differentiation: The Oxidized Thiazolidinone Ring as a Key Determinant of Reduced Actin Affinity

The defining structural feature of Latrunculin M is the oxidation state of its thiazolidinone ring, which distinguishes it from its parent compound, Latrunculin B. A study on a closely related analog, oxalatrunculin B, which also possesses a highly oxidized thiazolidinone ring, demonstrated an EC₅₀ of 2.56 μM for inhibiting actin polymerization [1]. This is in contrast to the more potent Latrunculin B (EC₅₀ ≈ 64 nM). Computational MM-PBSA free energy calculations supported the experimental finding that the oxidized analog binds more weakly to actin [1].

Structural Biology Medicinal Chemistry Actin Binding

Supply Chain and Purity: A Synthetic Derivative with Defined Synthesis and Purity Profile

Latrunculin M is not a primary natural product isolate but a synthetic compound formally derived from Latrunculin B [1]. This synthetic origin contrasts with commercially available natural latrunculins (e.g., A and B from Negombata magnifica), offering a potentially more consistent and scalable supply chain. Commercially, Latrunculin M is offered as a research-grade compound with a defined purity of ≥98% as determined by HPLC, ensuring a high level of confidence for reproducible experimental outcomes .

Chemical Synthesis Quality Control Reproducibility

In Vivo Formulation Compatibility: A Limiting Factor for Direct In Vivo Applications

Latrunculin M exhibits limited solubility in aqueous buffers, a common trait among macrolides. This property necessitates formulation in organic solvents like DMSO for in vitro studies and presents a challenge for direct in vivo use. Standard formulation for in vivo studies often requires complex solvent mixtures (e.g., DMSO + PEG300 + Tween 80 + Saline) to achieve stable dosing solutions . This is a class-wide limitation shared by other latrunculins, as evidenced by the recommended storage conditions (powder at -20°C, solvent at -80°C) to prevent degradation .

Pharmacokinetics In Vivo Studies Formulation

Latrunculin M (122876-49-7) Application Scenarios: Where Its Specific Profile Provides a Scientific Advantage


In Vitro Studies of Cell Motility and Cytoskeletal Dynamics Where Potency Modulation is Desired

The evidence indicates that Latrunculin M, due to its oxidized thiazolidinone ring, is likely a less potent actin inhibitor than Latrunculin A or B [1]. This makes it an ideal tool for experiments where complete cytoskeletal collapse is undesirable. It allows for the controlled, partial inhibition of actin polymerization, which is advantageous for studying more subtle aspects of cell motility, adhesion, or mechanotransduction without completely abrogating the actin network. Researchers can achieve a graded response, optimizing the concentration for their specific cell type and assay.

Chemical Biology Probe for Structure-Activity Relationship (SAR) Studies

As a synthetically derived analog with a defined structural modification (an oxidized thiazolidinone ring) relative to the core latrunculin B scaffold, Latrunculin M serves as a valuable probe for chemical biology SAR studies [2]. Its use allows researchers to dissect the contribution of the thiazolidinone ring's oxidation state to overall actin binding, cellular permeability, and downstream phenotypic effects. By comparing the activity profiles of Latrunculin M, B, and A in parallel assays, scientists can build a more nuanced understanding of the pharmacophore and design next-generation actin probes with tailored properties.

Ensuring Reproducibility in Multi-Center or Longitudinal Studies

The synthetic origin of Latrunculin M, combined with its commercially defined high purity (≥98% HPLC), offers a significant advantage for ensuring experimental reproducibility across different labs and over extended timeframes . In contrast to natural product isolates that may vary in composition due to biological or seasonal factors, a synthetic product provides a consistent, well-characterized reagent. This is particularly important for large-scale collaborative projects, high-content screening campaigns, and long-term studies where minimizing reagent variability is paramount for generating robust, comparable data.

Actin Cytoskeleton Studies in Plant Cell Biology

The latrunculin class, including Latrunculin M, has a proven track record as an effective tool in plant biology for dissecting the role of the actin cytoskeleton in processes such as tip growth, cytoplasmic streaming, and cell division [3]. For researchers working with specific plant species or cell types where Latrunculin A or B may exhibit off-target effects or undesirable potency, Latrunculin M offers a valuable alternative. Its distinct structure and predicted activity profile may provide a more suitable window of efficacy or a different selectivity profile, enabling more precise perturbation of the plant actin network.

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